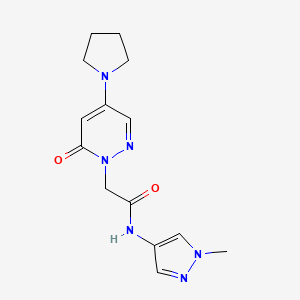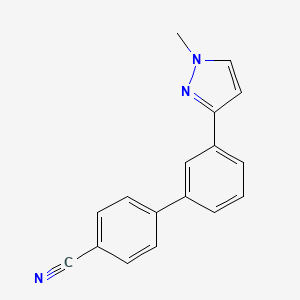![molecular formula C24H29N3O3 B3799744 3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide](/img/structure/B3799744.png)
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide
Übersicht
Beschreibung
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxyphenyl group and a pyrazolyl group, making it an interesting subject for research in organic chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The initial step involves the preparation of the 3,4-dimethoxyphenyl intermediate. This can be achieved through the methylation of 3,4-dihydroxybenzaldehyde using dimethyl sulfate in the presence of a base such as potassium carbonate.
Synthesis of the Pyrazolyl Intermediate: The next step involves the synthesis of the pyrazolyl intermediate. This can be done by reacting 2-methylphenylhydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Coupling Reaction: The final step involves the coupling of the dimethoxyphenyl intermediate with the pyrazolyl intermediate. This can be achieved through an amide coupling reaction using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as bromine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler compound with similar structural features but lacking the pyrazolyl group.
1-(2,4-Dihydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)propane: Another compound with a similar aromatic structure but different functional groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide is unique due to its combination of a dimethoxyphenyl group and a pyrazolyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16-8-6-7-9-21(16)27-18(3)20(15-25-27)17(2)26-24(28)13-11-19-10-12-22(29-4)23(14-19)30-5/h6-10,12,14-15,17H,11,13H2,1-5H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDBBJLTVHKNHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)CCC3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-(2,4-dimethylphenyl)-N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methylmalonamide](/img/structure/B3799664.png)
![7-chloro-4-[(4,4-difluoropiperidin-1-yl)carbonyl]-2-(1H-pyrazol-4-yl)quinoline](/img/structure/B3799669.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-[2-(3-methoxyphenyl)ethyl]piperidine](/img/structure/B3799674.png)
![(2-{[4-(4-methyl-2-pyrimidinyl)-1-piperazinyl]methyl}phenyl)methanol](/img/structure/B3799686.png)
![2-[4-(4-ethoxybenzyl)-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B3799693.png)
![N-(3-{[ethyl(phenyl)amino]carbonyl}phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B3799699.png)
![2-(methoxyacetyl)-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3799709.png)
![N-(2-fluorobenzyl)-N-[(4-methyl-1H-imidazol-5-yl)methyl]ethanamine](/img/structure/B3799717.png)
![3-{1-[2-(1H-imidazol-4-yl)ethyl]-4-phenyl-1H-imidazol-5-yl}-2-methoxyquinoline](/img/structure/B3799731.png)

![1-(4-isopropyl-4H-1,2,4-triazol-3-yl)-N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine](/img/structure/B3799747.png)
![[1-{[5-(methoxymethyl)-2-furyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B3799755.png)
![7-(2-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3799765.png)
